Cyanuric triazide
Overview
Description
Cyanuric triazide, also known as 2,4,6-triazido-1,3,5-triazine, is a nitrogen-rich compound with the chemical formula C₃N₁₂. It is an organic primary explosive characterized by its high detonation velocity and relatively low toxicity. The compound is purely synthetic and does not occur naturally .
Preparation Methods
Cyanuric triazide can be synthesized through nucleophilic aromatic substitution. The process involves mixing cyanuric trichloride with an excess of sodium azide in refluxing acetone. The resulting white crystals are then purified via crystallization in toluene at -20°C
Chemical Reactions Analysis
Cyanuric triazide undergoes several types of chemical reactions, including:
Decomposition: The compound is extremely shock-sensitive and decomposes violently when subjected to mechanical stress.
Common reagents used in these reactions include transition metal precursors and sodium azide. Major products formed include metal-ligated complexes and nitrogen gas.
Scientific Research Applications
Cyanuric triazide has several applications in scientific research:
Energetic Materials: Due to its high nitrogen content and explosive properties, it is studied as a potential primary explosive.
Coordination Chemistry: It forms complexes with various metals, which are of interest in the study of coordination compounds.
Material Science: Research into its stability and decomposition under high pressure and temperature conditions provides insights into the behavior of nitrogen-rich materials.
Mechanism of Action
The mechanism by which cyanuric triazide exerts its effects involves the extrusion of nitrogen gas and the formation of reactive intermediates. When reacting with transition metals, the compound undergoes a two-electron reduction, leading to the formation of dianionic ligands that can coordinate with metals .
Comparison with Similar Compounds
Cyanuric triazide is unique due to its high nitrogen content and explosive properties. Similar compounds include:
Benzotrifuroxan: Forms metal-free primary energetic cocrystals with this compound, improving its thermal properties.
RDX (Cyclotrimethylenetrinitramine): Another nitrogen-rich explosive, but with different stability and decomposition characteristics.
This compound stands out due to its relatively low toxicity and environmentally friendly decomposition products.
Properties
IUPAC Name |
2,4,6-triazido-1,3,5-triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3N12/c4-13-10-1-7-2(11-14-5)9-3(8-1)12-15-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYMSKUDZIJFKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N=[N+]=[N-])N=[N+]=[N-])N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3N12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971806 | |
Record name | Cyanuric triazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5637-83-2 | |
Record name | 2,4,6-Triazido-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5637-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanuric triazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005637832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanuric triazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyanuric triazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYANURIC TRIAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5JCR9JM71 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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